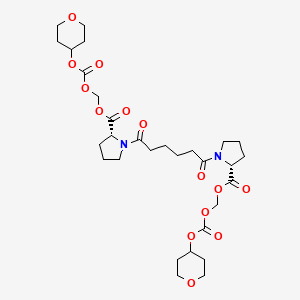

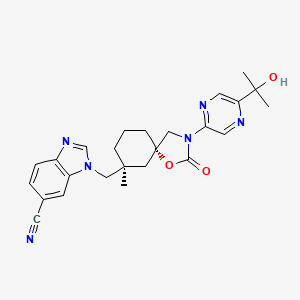

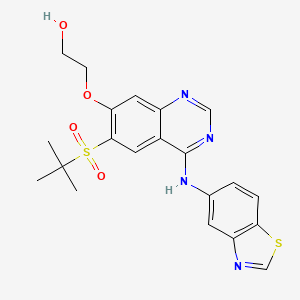

5-(2-amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GSK-F1 is a novel potent inhibitor of PI4KA.

Scientific Research Applications

Gaucher Disease Treatment

GSK-F1, as an inhibitor of PI4KIIIα, has been studied for its potential in treating Gaucher Disease . Gaucher Disease is a lysosomal storage disease caused by an insufficiency of the lysosomal enzyme glucocerebrosidase . The disease leads to the excessive lysosomal accumulation of unmetabolized glycolipid substrates, disrupting the structure and function of tissues and organs . GSK-F1 has shown protective effects on cell models treated with conduritol B epoxide (CBE), a Gaucher Disease model inducer .

Hormone Secretion Control

GSK-F1 has been studied for its role in controlling hormone secretion in pituitary cells . The compound is a PI4KA inhibitor, and PI4P, the product of PI4KA, has been found to control hormone secretion in a PI(4,5)P2-independent manner . This suggests that GSK-F1 could potentially influence hormone secretion through its inhibition of PI4KA .

Cancer Research

GSK-F1, as a PI4KA inhibitor, has been used in various assays for cancer research . The compound’s ability to inhibit PI4KA, an enzyme involved in phosphoinositide signaling, could potentially influence cancer cell proliferation and survival .

Prostate Cancer Research

In prostate cancer research, PI4KA expression in tumors has been found to correlate with overall survival . As a PI4KA inhibitor, GSK-F1 could potentially influence this correlation, making it a subject of interest in prostate cancer research .

Drug Development

GSK-F1 is part of a class of PI4K inhibitors that are being studied for their potential in drug development . These inhibitors are being used in various assays, some of which have entered clinical trials .

Immunology

GSK-F1, as a PI4KA inhibitor, could potentially influence the immune system. PI4KA is involved in the production of phosphoinositides, which are important signaling molecules in the immune system . Therefore, GSK-F1 could potentially be used in research studying the immune system .

Mechanism of Action

Target of Action

GSK-F1, also known as “5-(2-amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide” or “PI4KA inhibitor-F1”, is primarily targeted against Phosphatidylinositol 4-kinase alpha (PI4KA) . PI4KA is an essential host factor for the replication of multiple RNA viruses .

Mode of Action

GSK-F1 acts as an inhibitor of PI4KA . It interacts with PI4KA and inhibits its activity, thereby preventing the synthesis of phosphatidylinositol 4-phosphate (PI4P), an important intermediate for the synthesis of membrane polyphosphoinositides . This inhibition disrupts the normal functioning of PI4KA and affects the replication of RNA viruses .

Biochemical Pathways

The primary biochemical pathway affected by GSK-F1 is the phosphatidylinositol signaling system . By inhibiting PI4KA, GSK-F1 reduces the levels of PI4P, which in turn affects the synthesis of other membrane polyphosphoinositides. These changes can disrupt various cellular functions regulated by these molecules, including intracellular trafficking and signal transduction .

Result of Action

The primary result of GSK-F1’s action is the inhibition of RNA virus replication . By inhibiting PI4KA, GSK-F1 disrupts the normal functioning of the phosphatidylinositol signaling system, which is crucial for the replication of RNA viruses . This makes GSK-F1 a potential therapeutic agent for diseases caused by RNA viruses.

properties

IUPAC Name |

5-[2-amino-4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-6-yl]-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRFVAYVUUHQCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18F5N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide](/img/structure/B607802.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607810.png)

![(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B607817.png)

![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)

![(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride](/img/structure/B607821.png)